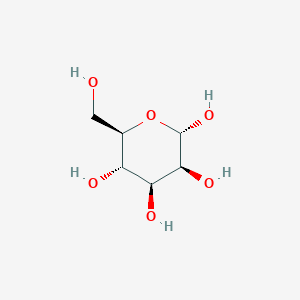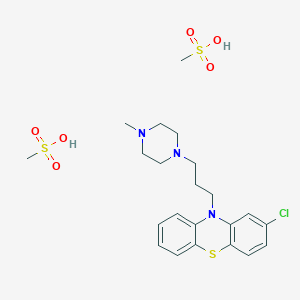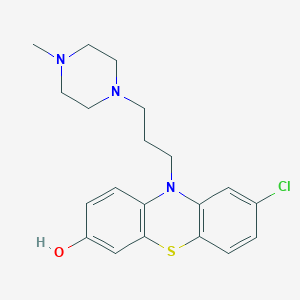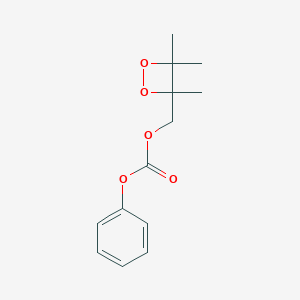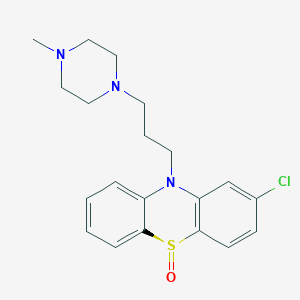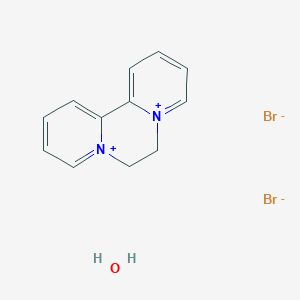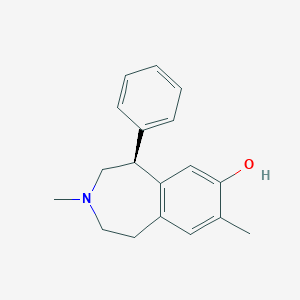
(5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol is a chemical compound that belongs to the class of benzazepines. It has gained significant interest in the scientific community due to its potential therapeutic benefits. This compound has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The exact mechanism of action of ((5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of neurotransmitters such as serotonin and dopamine. It may also act on other signaling pathways involved in inflammation and cancer.
Effets Biochimiques Et Physiologiques
Studies have shown that ((5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol has several biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. It may also have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, studies have suggested that it may have anti-cancer effects by inducing cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ((5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol in lab experiments is its potential therapeutic benefits. It may be useful in studying the mechanisms underlying depression, anxiety, inflammation, and cancer. However, one limitation is that the compound is relatively complex to synthesize, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on ((5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol. One area of interest is its potential as a treatment for depression and anxiety. Further studies are needed to understand its mechanism of action and efficacy in clinical trials. Another area of interest is its potential as an anti-inflammatory and anti-cancer agent. Future studies may investigate its effects on various signaling pathways involved in inflammation and cancer. Additionally, research may focus on improving the synthesis method for ((5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol to make it more accessible for research purposes.
Conclusion:
((5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol is a chemical compound with potential therapeutic benefits. It has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and future directions for research. While there is still much to learn about this compound, it holds promise as a potential treatment for depression, anxiety, inflammation, and cancer.
Méthodes De Synthèse
The synthesis of ((5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the condensation reaction between 3,4-dihydro-2H-1,3-benzazepin-7-ol and 3,4-dimethylbenzaldehyde. This reaction is catalyzed by a base such as sodium hydride or potassium carbonate. The resulting product is then purified through column chromatography to obtain the desired compound.
Applications De Recherche Scientifique
((5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol has been the subject of extensive scientific research due to its potential therapeutic benefits. It has been studied for its effects on the central nervous system, particularly its potential as an antidepressant and anxiolytic agent. Studies have also investigated its potential as an anti-inflammatory and anti-cancer agent.
Propriétés
Numéro CAS |
105301-42-6 |
|---|---|
Nom du produit |
(5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
Formule moléculaire |
C18H21NO |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
(5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C18H21NO/c1-13-10-15-8-9-19(2)12-17(16(15)11-18(13)20)14-6-4-3-5-7-14/h3-7,10-11,17,20H,8-9,12H2,1-2H3/t17-/m0/s1 |
Clé InChI |
VIIFGDUCRDGNRG-KRWDZBQOSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1O)[C@@H](CN(CC2)C)C3=CC=CC=C3 |
SMILES |
CC1=CC2=C(C=C1O)C(CN(CC2)C)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC2=C(C=C1O)C(CN(CC2)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



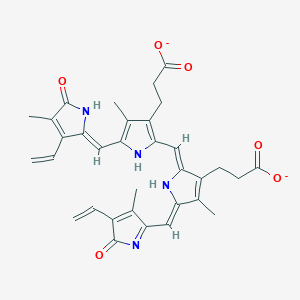
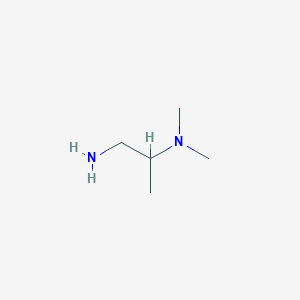

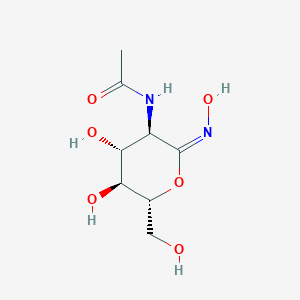
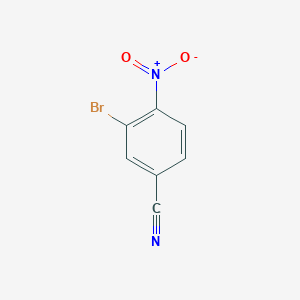
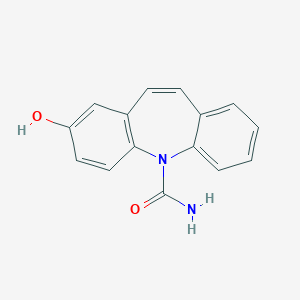
![[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B22023.png)
